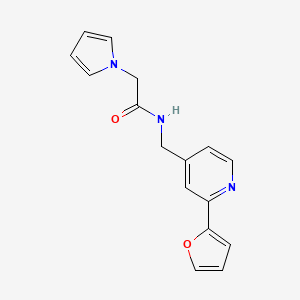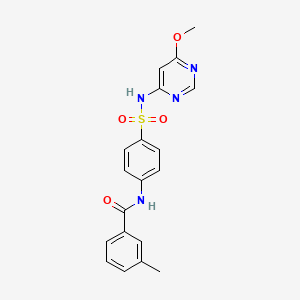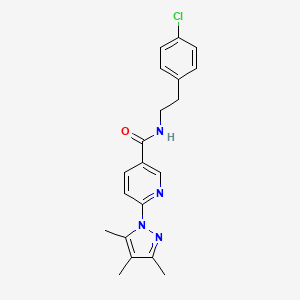![molecular formula C11H11BrN2 B2732310 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 23046-69-7](/img/structure/B2732310.png)
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a chemical compound with the molecular formula C11H11BrN2 . It is also known as 6-bromo-2,3,4,5-tetrahydro-1H-pyrido [4,3-b]indole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11BrN2.ClH/c12-9-3-1-2-7-8-6-13-5-4-10 (8)14-11 (7)9;/h1-3,13-14H,4-6H2;1H . This code provides a unique representation of the molecule’s structure. Further analysis of the molecular structure could be performed using specialized software for molecular modeling and visualization.Physical And Chemical Properties Analysis
The compound has a molecular weight of 287.59 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Cancer Research
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . The compound’s mechanism involves interfering with DNA synthesis and inducing apoptosis in cancer cells, making it a promising candidate for further development in cancer therapeutics.
Neuroprotective Agents
Research has indicated that derivatives of this compound may possess neuroprotective properties. These compounds can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This makes it a valuable compound for developing treatments aimed at neuroprotection and neurodegeneration.
Antimicrobial Activity
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been studied for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens, making it a potential candidate for developing new antimicrobial agents . This is particularly important in the context of rising antibiotic resistance.
Anti-Inflammatory Applications
The compound has also been explored for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Research
There is ongoing research into the antiviral properties of 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole. It has shown activity against certain viruses by inhibiting viral replication . This makes it a candidate for further investigation in the development of antiviral drugs.
Enzyme Inhibition Studies
The compound has been studied as an inhibitor of various enzymes, including kinases and proteases . These enzymes play crucial roles in many biological processes, and their inhibition can be beneficial in treating diseases such as cancer and viral infections.
Psychopharmacological Research
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has been investigated for its potential effects on the central nervous system. It may have applications in the treatment of psychiatric disorders such as depression and anxiety . This is due to its ability to modulate neurotransmitter systems in the brain.
Drug Development and Synthesis
Finally, this compound serves as a valuable scaffold in medicinal chemistry for the synthesis of new drugs . Its unique structure allows for the creation of various derivatives with potentially enhanced biological activities. This makes it a versatile tool in drug discovery and development.
These applications highlight the diverse potential of 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole in scientific research and drug development.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . It can also cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5,13-14H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTVTUWSFMYRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
23046-69-7 |
Source


|
| Record name | 6-bromo-1H,2H,3H,4H,9H-pyrido[3,4-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT7SEK4C8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

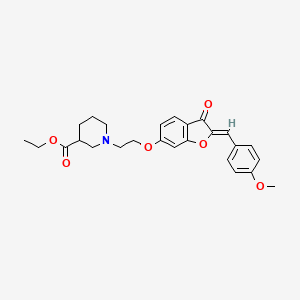
![(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone](/img/structure/B2732229.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)
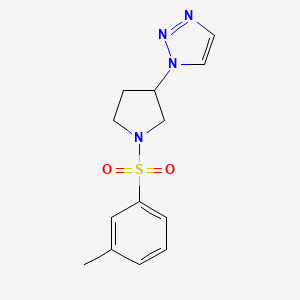
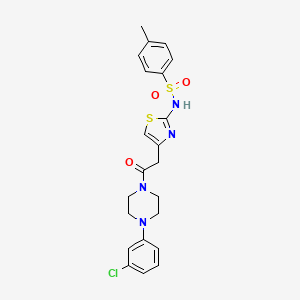
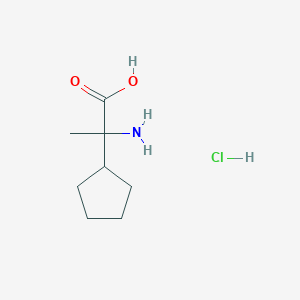
![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)

